molecular formula C22H18FNO2 B11488977 N-[4-fluoro-2-(phenylacetyl)phenyl]-4-methylbenzamide

N-[4-fluoro-2-(phenylacetyl)phenyl]-4-methylbenzamide

Cat. No.: B11488977
M. Wt: 347.4 g/mol
InChI Key: WKSKKWJYPPJWBB-UHFFFAOYSA-N
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Description

N-[4-fluoro-2-(phenylacetyl)phenyl]-4-methylbenzamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-fluoro-2-(phenylacetyl)phenyl]-4-methylbenzamide typically involves a multi-step process. One common method includes the acylation of 4-fluoro-2-aminophenyl with phenylacetyl chloride, followed by the coupling of the resulting intermediate with 4-methylbenzoyl chloride. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-fluoro-2-(phenylacetyl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[4-fluoro-2-(phenylacetyl)phenyl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-fluoro-2-(phenylacetyl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact pathways and molecular targets are still under investigation, but initial studies suggest involvement in the modulation of signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-fluoro-2-(phenylamino)phenyl]-pyrazole-4-carboxamide
  • N-[4-fluoro-2-(2-phenylacetyl)phenyl]-2-methylbenzamide

Uniqueness

N-[4-fluoro-2-(phenylacetyl)phenyl]-4-methylbenzamide stands out due to its specific structural features, such as the presence of both fluoro and phenylacetyl groups. These features contribute to its unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H18FNO2

Molecular Weight

347.4 g/mol

IUPAC Name

N-[4-fluoro-2-(2-phenylacetyl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C22H18FNO2/c1-15-7-9-17(10-8-15)22(26)24-20-12-11-18(23)14-19(20)21(25)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,26)

InChI Key

WKSKKWJYPPJWBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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